![molecular formula C21H22ClN3O4 B12503417 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-アセチルピペラジン-1-イル)-3-{[(3-クロロフェニル)カルボニル]アミノ}安息香酸メチルは、安息香酸類に属する複雑な有機化合物です。この化合物は、ピペラジン環、アセチル基、およびクロロフェニル部分の存在によって特徴付けられます。潜在的な生物学的および化学的特性により、科学研究の様々な分野で注目されています。
準備方法
合成経路と反応条件
4-(4-アセチルピペラジン-1-イル)-3-{[(3-クロロフェニル)カルボニル]アミノ}安息香酸メチルの合成は、一般的に複数段階の有機反応を含みます。可能な合成経路の1つは、次のとおりです。
ピペラジン環の形成: 適切な前駆体から始めて、ピペラジン環は環化反応によって形成することができます。
アセチル化: ピペラジン環は、塩基の存在下で酢酸無水物または塩化アセチルを使用してアセチル化することができます。
クロロフェニルカルボニルとのカップリング: 次に、アセチル化されたピペラジンは、EDCIまたはDCCなどのカップリング試薬を使用してクロロフェニルカルボニル化合物とカップリングできます。
エステル化: 最後に、安息香酸エステルは、メタノールと酸触媒を使用してエステル化反応によって形成することができます。
工業的生産方法
このような複雑な化合物の工業的生産方法は、収率と純度を高めるために、上記の合成経路の最適化を伴うことがよくあります。これには、連続フロー反応器、高度な精製技術、および自動化を使用して、一貫性とスケーラビリティを確保することが含まれます。
化学反応の分析
反応の種類
4-(4-アセチルピペラジン-1-イル)-3-{[(3-クロロフェニル)カルボニル]アミノ}安息香酸メチルは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 臭素化のためのN-ブロモスクシンイミドなどのハロゲン化剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸が生成される場合がありますが、還元によってアルコールまたはアミンが生成される場合があります。
科学研究への応用
化学: 有機合成の中間体として、および化学反応の試薬として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物学的活性について研究されています。
医学: 特に特定の生物学的経路を標的にする、創薬における潜在的な用途について調査されています。
産業: 特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
4-(4-アセチルピペラジン-1-イル)-3-{[(3-クロロフェニル)カルボニル]アミノ}安息香酸メチルの作用機序は、特定の分子標的との相互作用を含みます。これらには、次のようなものがあります。
酵素: 代謝経路に関与する酵素の阻害または活性化。
受容体: 細胞シグナル伝達経路を調節するために受容体に結合します。
DNA/RNA: 遺伝子発現に影響を与えるために核酸にインターカレーションまたは結合します。
類似の化合物との比較
類似の化合物
- 4-(4-メチルピペラジン-1-イル)-3-{[(3-クロロフェニル)カルボニル]アミノ}安息香酸メチル
- 4-(4-エチルピペラジン-1-イル)-3-{[(3-クロロフェニル)カルボニル]アミノ}安息香酸メチル
独自性
4-(4-アセチルピペラジン-1-イル)-3-{[(3-クロロフェニル)カルボニル]アミノ}安息香酸メチルは、ピペラジン環にアセチル基が存在するため、その類似体とは異なる特定の化学的および生物学的特性を付与する可能性があるという点で、ユニークです。
類似化合物との比較
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate
- Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate
Uniqueness
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate is unique due to the presence of the acetyl group on the piperazine ring, which may confer specific chemical and biological properties that are distinct from its analogs.
特性
分子式 |
C21H22ClN3O4 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H22ClN3O4/c1-14(26)24-8-10-25(11-9-24)19-7-6-16(21(28)29-2)13-18(19)23-20(27)15-4-3-5-17(22)12-15/h3-7,12-13H,8-11H2,1-2H3,(H,23,27) |
InChIキー |
WPFVCFUEXHVKFK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12503334.png)
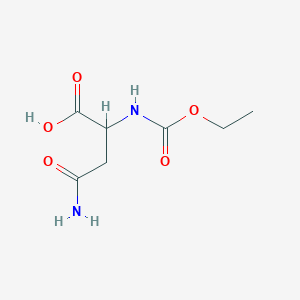
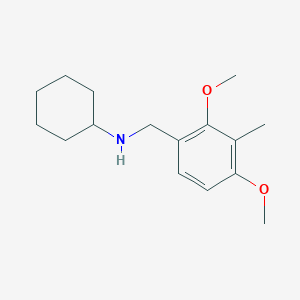
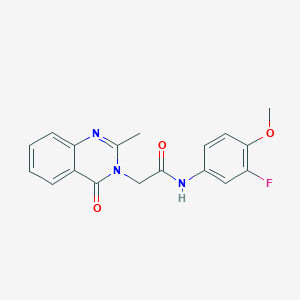
![3-(3-methoxypropyl)-2-(methylsulfanyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12503349.png)

![2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12503362.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12503370.png)
![6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B12503372.png)
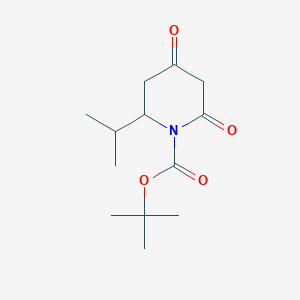
![1,2-Dimethyl-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene](/img/structure/B12503401.png)
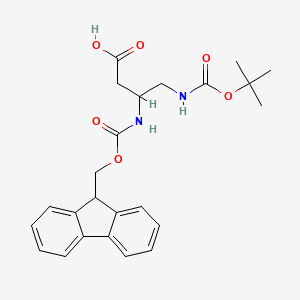
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503406.png)

